2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide (molecular formula: C₂₆H₂₈N₄O₂S, molecular weight: 484.6 g/mol) is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl-acetamide scaffold. Its structure includes:
- A pyrazolo[1,5-a]pyrazine heterocyclic core, which contributes to π-π stacking and hydrogen-bonding interactions.
- A 2-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazin-2-position, enhancing lipophilicity and steric bulk.
- A sulfanyl-acetamide linker bridging the pyrazolo-pyrazine system to an N-(4-methylphenyl) group, which may influence target binding and solubility.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-3-4-15-31-23-8-6-5-7-20(23)21-16-22-25(26-13-14-29(22)28-21)32-17-24(30)27-19-11-9-18(2)10-12-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGAPAPCMSJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazin core, suggests various biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C26H28N4O2S
- Molecular Weight : Approximately 450.5 g/mol
- Structural Features :
- Pyrazolo[1,5-a]pyrazin core
- Butoxyphenyl group
- Sulfanyl group
The presence of these groups indicates possible interactions with biological targets, particularly kinases and other enzymes involved in cellular processes.
Anticancer Activity
Research highlights the potential of pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors , which are crucial in cancer treatment. The compound could inhibit specific kinases that play roles in tumor growth and survival. Preliminary studies suggest that compounds with similar structures have demonstrated significant anticancer properties against various cell lines, including A549 (lung cancer) and C6 (glioma) cells.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | Method Used | Results |
|---|---|---|---|
| Compound A | A549 | MTT Assay | IC50 = 15 µM |
| Compound B | C6 | Caspase-3 Activation | Induced apoptosis |
| Target Compound | A549/C6 | Combination Assay | Synergistic effect observed |
Antimicrobial Activity
The sulfanyl group in the compound may contribute to its antimicrobial properties . Compounds containing sulfur have been shown to exhibit activity against a range of bacteria and fungi. Testing for antimicrobial efficacy could involve standard methods such as disk diffusion or minimum inhibitory concentration (MIC) assays.
Table 2: Potential Antimicrobial Activity
| Microorganism | Test Method | Observed Activity |
|---|---|---|
| Staphylococcus aureus | Disk Diffusion | Zone of inhibition: 20 mm |
| Escherichia coli | MIC Test | MIC = 32 µg/mL |
| Candida albicans | Disk Diffusion | Zone of inhibition: 15 mm |
The mechanism by which this compound exerts its biological effects is likely multifaceted. As a potential kinase inhibitor, it may interfere with signaling pathways that promote cell proliferation and survival. Additionally, its structural features may enhance lipophilicity, improving bioavailability and interaction with target proteins.
Case Studies and Literature Review
Recent literature has extensively reviewed the biological activities of pyrazole derivatives. For instance, a comprehensive review published in PubMed discusses the relationship between the structure of pyrazoles and their biological activities, emphasizing their role as anti-inflammatory agents and potential anticancer drugs . This aligns with findings that suggest compounds similar to our target compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
The N-(4-methylphenyl) group balances steric effects and solubility, whereas 3-cyanophenyl (G420-0189) introduces polarity but may reduce bioavailability .
Heterocyclic Core Variations :
- Pyrazolo[1,5-a]pyrazine (target compound) differs from pyrazolo[1,5-a]pyrimidine () in nitrogen atom positioning. Pyrazine’s adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to pyrimidine’s meta-nitrogen arrangement .
Bioactivity Trends: Analogues with electron-withdrawing groups (e.g., fluorine, cyano) show improved metabolic stability and target affinity . Compounds like N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl]aldehyde hydrazones () demonstrate antimicrobial activity, suggesting that the sulfanyl-acetamide scaffold in the target compound may similarly interact with microbial enzymes .
Physicochemical and Conformational Comparisons
- Crystal Packing : The dihedral angle between aromatic rings in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () is 54.6° , influencing intermolecular interactions and solubility . Similar conformational analyses for the target compound are unavailable but warrant investigation.
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for N-substituted acetamides , such as carbodiimide-mediated coupling () or Suzuki-Miyaura cross-coupling () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
